![molecular formula C11H11F4N3S B11732662 N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)

N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

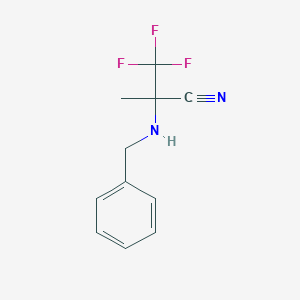

N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin ist eine synthetische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie enthält einen Thiophenring, der mit einem Fluoratom substituiert ist, und einen Pyrazolring, der mit einer Trifluorpropylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin umfasst in der Regel die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring kann mit der Gewald-Reaktion synthetisiert werden, bei der Schwefel, eine α-Methylencarbonylverbindung und ein α-Cyanoester kondensiert werden.

Einführung des Fluoratoms: Das Fluoratom wird durch elektrophile Fluorierung unter Verwendung von Reagenzien wie Selectfluor eingeführt.

Bildung des Pyrazolrings: Der Pyrazolring wird durch Kondensation von Hydrazin mit einer 1,3-Dicarbonylverbindung synthetisiert.

Kopplung des Thiophen- und Pyrazolrings: Der letzte Schritt umfasst die Kopplung des Thiophen- und Pyrazolrings unter Verwendung eines geeigneten Linkers, wie beispielsweise einer Trifluorpropylgruppe, unter basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen, um eine gleichbleibende Produktionsqualität zu gewährleisten. .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am fluorierten Thiophenring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von entsprechenden Alkoholen oder Aminen.

Substitution: Bildung von substituierten Thiophenderivaten.

Wissenschaftliche Forschungsanwendungen

N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf sein Potenzial als entzündungshemmendes, antimikrobielles und Antikrebsmittel untersucht.

Materialwissenschaften: Die Verbindung wird bei der Entwicklung organischer Halbleiter und lichtemittierender Dioden (OLEDs) verwendet.

Biologische Forschung: Es dient als Sonde zur Untersuchung verschiedener biologischer Prozesse und molekularer Wechselwirkungen.

Wirkmechanismus

Der Wirkmechanismus von N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Fluor- und Trifluorpropylgruppen erhöhen seine Bindungsaffinität und Spezifität gegenüber diesen Zielen. . Die Verbindung kann bestimmte Prozesse hemmen oder aktivieren, was zu ihren beobachteten biologischen Wirkungen führt. .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It serves as a probe to study various biological pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoropropyl groups enhance its binding affinity and specificity towards these targets . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiophenderivate: Verbindungen wie Suprofen und Articain, die ebenfalls einen Thiophenring enthalten, weisen ähnliche pharmakologische Eigenschaften auf.

Einzigartigkeit

N-[(5-Fluorthiophen-2-yl)methyl]-1-(3,3,3-Trifluorpropyl)-1H-pyrazol-5-amin ist aufgrund des Vorhandenseins von Fluor- und Trifluorpropylgruppen einzigartig, die seine chemische Stabilität und biologische Aktivität verbessern. . Dieses doppelte Substitutionsschema findet man nicht oft in anderen ähnlichen Verbindungen, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht. .

Eigenschaften

Molekularformel |

C11H11F4N3S |

|---|---|

Molekulargewicht |

293.29 g/mol |

IUPAC-Name |

N-[(5-fluorothiophen-2-yl)methyl]-2-(3,3,3-trifluoropropyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H11F4N3S/c12-9-2-1-8(19-9)7-16-10-3-5-17-18(10)6-4-11(13,14)15/h1-3,5,16H,4,6-7H2 |

InChI-Schlüssel |

QCQFNLVBLQWTGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1)F)CNC2=CC=NN2CCC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)

![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)

![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)

![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)

![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)

![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)